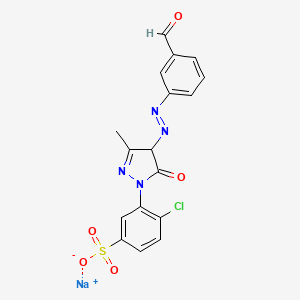

Sodium 4-chloro-3-(4-((3-formylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Sodium 4-chloro-3-(4-((3-formylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is an azo compound characterized by a pyrazole core linked to a chlorobenzenesulphonate moiety and a 3-formylphenyl azo group. Its molecular structure combines electron-withdrawing (chloro, sulphonate) and electron-donating (azo, formyl) groups, making it a versatile intermediate for dyes, coordination chemistry, and pharmaceuticals. The formyl group (-CHO) provides a reactive site for further functionalization, distinguishing it from analogs with nitro or hydroxy substituents .

Properties

CAS No. |

93804-42-3 |

|---|---|

Molecular Formula |

C17H12ClN4NaO5S |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

sodium;4-chloro-3-[4-[(3-formylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C17H13ClN4O5S.Na/c1-10-16(20-19-12-4-2-3-11(7-12)9-23)17(24)22(21-10)15-8-13(28(25,26)27)5-6-14(15)18;/h2-9,16H,1H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

QYQNJMDSCFOQHH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-chloro-3-(4-((3-formylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 3-formylphenylamine. This involves treating 3-formylphenylamine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-chloro-3-methyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo compound.

Sulfonation: The resulting azo compound is then sulfonated using sulfuric acid to introduce the sulfonate group.

Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized azo compounds and carboxylic acids.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and a pH indicator due to its vivid color changes under different pH conditions.

Biology

In biological research, it is used as a staining agent for various biological tissues, helping in the visualization of cellular components under a microscope.

Medicine

Industry

In the industrial sector, it is used in the manufacturing of colored textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The target compound’s structural uniqueness lies in its 3-formylphenyl azo group . Comparable compounds include:

- Sodium 4-chloro-3-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate (C₁₆H₁₁ClN₅NaO₇S): Features a nitro (-NO₂) and hydroxyl (-OH) group on the azo-linked phenyl ring, enhancing polarity and hydrogen-bonding capacity .

- Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (C₂₂H₂₆N₄O₅S·Na): Contains a hexyloxy (-O-C₆H₁₃) group, increasing hydrophobicity and solubility in organic solvents .

- Acid Red 195 (C₁₉H₁₃N₄NaO₆S): Substitutes the formyl group with a hydroxynaphthalene system, yielding a deeper color profile for textile dyeing .

Physicochemical Properties

Crystallographic and Conformational Insights

Studies on isostructural compounds (e.g., halogenated pyrazole-thiazole derivatives) reveal that substituents like chloro or fluoro minimally alter molecular conformation but significantly impact crystal packing . For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.